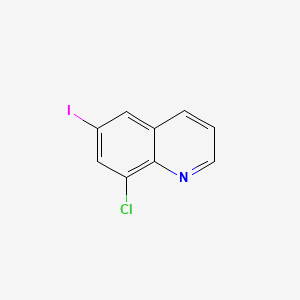

8-Chloro-6-iodoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring.

作用機序

- The compound’s melting point is estimated to be in the range of 175-183°C .

- It is a solid at room temperature and should be stored in a dark place, sealed, and kept dry .

Now, let’s explore the requested aspects:

Mode of Action

While the exact mechanism remains elusive, we can speculate based on related compounds. For instance:

- Clioquinol , a structurally similar compound, is bacteriostatic but lacks a fully understood mechanism of action .

- Chloroquine , another related quinoline derivative, inhibits heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Pharmacokinetics (ADME Properties)

- Absorption : When applied topically, absorption is rapid and extensive, especially under occlusive dressings or on eroded skin areas .

Action Environment

Environmental factors, such as pH, temperature, and humidity, may influence the compound’s stability, efficacy, and action.

準備方法

The synthesis of 8-Chloro-6-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the reaction of quinoline with chlorinating and iodinating agents under controlled conditions. For instance, quinoline can be reacted with N-chlorosuccinimide (NCS) and iodine in the presence of a catalyst to yield this compound . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis and the use of recyclable catalysts .

化学反応の分析

8-Chloro-6-iodoquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include halogens and nitrating agents.

Nucleophilic Substitution: The halogen atoms in this compound can be replaced by nucleophiles such as amines and thiols.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives .

科学的研究の応用

8-Chloro-6-iodoquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is used in the study of biological systems and as a probe in biochemical assays.

Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

類似化合物との比較

8-Chloro-6-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.

6-Bromoquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

7-Iodoquinoline: Investigated for its potential anticancer activity.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

生物活性

8-Chloro-6-iodoquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, including specific mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆ClI N, with a molecular weight of approximately 292.5 g/mol. The presence of chlorine and iodine in its structure significantly influences its chemical reactivity and biological properties.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of this compound demonstrate significant activity against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values for these bacteria range from 3.44 to 13.78 μM, indicating strong efficacy in inhibiting bacterial growth .

2. Anticancer Activity:

The compound has also been investigated for its anticancer potential. It is known to modulate cell signaling pathways that are critical in cancer progression, such as the MAPK/ERK pathway. This modulation can lead to altered gene expression related to apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent.

3. Other Biological Activities:

In addition to its antimicrobial and anticancer properties, this compound has been shown to possess antioxidant activity. This activity is measured using the DPPH assay, where the compound exhibits radical scavenging effects that may contribute to its therapeutic potential in oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial activity of various derivatives of 8-hydroxyquinoline, including this compound. The results indicated that halogenated derivatives had enhanced antibacterial effects compared to non-halogenated counterparts, suggesting a structure-activity relationship that favors halogen substitution for increased potency .

- Anticancer Research: Another investigation focused on the impact of this compound on cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against certain types of cancer .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Antimicrobial Activity (MIC μM) | Anticancer Activity |

|---|---|---|---|

| This compound | C₉H₆ClI N | 3.44 - 13.78 | Yes |

| Cloxyquin | C₇H₄ClN O | Moderate | Yes |

| Clioquinol | C₉H₈ClI N O | High | Yes |

| Nitroxoline | C₉H₈N₂O₃ | Low | Moderate |

特性

IUPAC Name |

8-chloro-6-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXHUDSVFBPVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743329 |

Source

|

| Record name | 8-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-67-2 |

Source

|

| Record name | 8-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。